4-tert-Butyl-2'-(thiomethyl)benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-tert-Butyl-2’-(thiomethyl)benzophenone” (also known as BP-4) is a compound with the molecular formula C18H20OS and a molecular weight of 284.42 . It is commonly used as a UV filter in a variety of consumer products.
Molecular Structure Analysis
The InChI code for “4-tert-Butyl-2’-(thiomethyl)benzophenone” is 1S/C18H20OS/c1-18(2,3)15-9-5-13(6-10-15)17(19)14-7-11-16(20-4)12-8-14/h5-12H,1-4H3
. This indicates the presence of a tert-butyl group, a methylthio group, and a benzophenone core in the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-tert-Butyl-2’-(thiomethyl)benzophenone” include a molecular weight of 284.42 . Unfortunately, other specific properties like boiling point, melting point, and density were not available in the sources I found.
Scientific Research Applications
Photochemical Reactions
4-tert-Butyl-2'-(thiomethyl)benzophenone has been studied for its behavior in photochemical reactions. For example, research on the reduction of benzophenone by aliphatic amines under nanosecond flash photolysis revealed insights into quantum yields and kinetic isotope effects, indicating the potential utility of substituted benzophenones in studying photochemical processes and radical formation (Inbar, Linschitz, & Cohen, 1981).
Photoinitiators
Substituted benzophenones, including derivatives like this compound, have been synthesized and evaluated as novel monomeric and polymeric photoinitiators. These compounds show potential in initiating polymerization reactions under light, with studies indicating their efficiency and photophysical properties compared to traditional benzophenone (Balta, Karahan, Avci, & Arsu, 2015).
Chemical Interactions
Research has also been conducted on the interactions of substituted benzophenones with various chemical compounds. For instance, the reactivity of phosphaboradibenzofulvene towards hydrogen, acetonitrile, benzophenone, and 2,3-dimethylbutadiene has been investigated, providing insights into the chemical behavior and potential applications of these compounds in organic synthesis and materials science (Breunig, Hübner, Bolte, Wagner, Lerner, & Armstrong, 2013).
Properties
IUPAC Name |
(4-tert-butylphenyl)-(2-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-18(2,3)14-11-9-13(10-12-14)17(19)15-7-5-6-8-16(15)20-4/h5-12H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWFYDIHSIYPAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.